N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(ethylsulfanyl)benzamide
Description
Properties
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-ethylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-2-22-16-6-4-3-5-14(16)17(21)18-10-13-9-15(12-7-8-12)20-11-19-13/h3-6,9,11-12H,2,7-8,10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLJKVBEMBBZPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2=CC(=NC=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(ethylsulfanyl)benzamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-cyclopropyl-4,6-dichloropyrimidine.
Substitution Reactions: The cyclopropyl group is introduced via a substitution reaction, where the chlorine atoms on the pyrimidine ring are replaced by the cyclopropyl group.
Benzamide Formation: The benzamide moiety is introduced through an amide coupling reaction, where the pyrimidine derivative reacts with 2-(ethylsulfanyl)benzoic acid under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Synthesis: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(ethylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The benzamide moiety can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) for reduction reactions.
Substitution Reagents: Halogenating agents, nucleophiles for substitution reactions.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Modified benzamide derivatives.
Substitution Products: Various substituted benzamides.
Scientific Research Applications
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(ethylsulfanyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(ethylsulfanyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Benzamide Derivatives
Key Findings:
Core Heterocycle Variations :
- The target compound utilizes a pyrimidine core, which offers distinct hydrogen-bonding capabilities compared to pyridine (Compound 15) or isoxazole (Compound 20) cores. Pyrimidines are often preferred in kinase inhibitors due to their ability to mimic ATP’s purine ring .
- Compounds 45 and 55 incorporate oxadiazole and benzothiazole moieties, respectively, which enhance metabolic stability and π-π stacking interactions .
Substituent Effects: The 6-cyclopropyl group on the pyrimidine ring may improve metabolic stability by reducing oxidative degradation compared to electron-withdrawing groups (e.g., nitro in Compound 20) .
Therapeutic Implications :
- Sulfur-containing substituents (e.g., ethylsulfanyl, thienylmethylthio) are critical for modulating target binding, particularly in enzymes with cysteine-rich active sites (e.g., viral proteases) .
- The dichloropyridinyl group in Compound 45 suggests enhanced halogen bonding, which could improve selectivity for thrombotic targets like Factor Xa .
Biological Activity
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(ethylsulfanyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antitumor therapies. This article explores its biological activity through various studies, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula and structure:
- Chemical Formula : C_{15}H_{18}N_{4}S
- Molecular Weight : 298.39 g/mol
The structure consists of a pyrimidine ring attached to a benzamide moiety, with an ethylsulfanyl group that may influence its biological activity.
Research indicates that compounds similar to this compound exhibit several mechanisms of action:
- Inhibition of NF-kappaB : Benzamides have been shown to inhibit the transcription factor NF-kappaB, which plays a critical role in regulating inflammation and apoptosis. This inhibition may lead to reduced production of pro-inflammatory cytokines such as TNF-alpha, thereby exerting anti-inflammatory effects .
- Antitumor Activity : Studies suggest that benzamide derivatives can induce apoptosis in cancer cells by modulating signaling pathways associated with DNA repair and cell cycle regulation. For instance, compounds targeting ATR kinase have demonstrated potent antiproliferative activity across various human tumor cell lines .
- Regulation of DNA Repair Processes : The compound may influence DNA damage response mechanisms, which are crucial for maintaining genomic stability and preventing tumorigenesis. By modulating these pathways, the compound could enhance the efficacy of existing chemotherapeutic agents .
Table 1: Summary of Biological Activities
Case Studies
- Anti-inflammatory Effects : A study demonstrated that N-substituted benzamides, including compounds structurally related to this compound, significantly inhibited lipopolysaccharide-induced TNF-alpha production in murine models. The doses ranged from 10 to 500 mg/kg, showing a clear dose-dependent relationship .
- Antitumor Efficacy : In preclinical models, the compound exhibited strong antiproliferative effects against various cancer cell lines. It was particularly effective when combined with DNA-damaging agents, suggesting a potential role in combination therapy for enhancing treatment outcomes in cancers characterized by DNA repair deficiencies .
- Mechanistic Insights : Research indicated that the compound could modulate NF-kappaB signaling pathways, which are integral to inflammatory responses and cancer progression. This modulation could lead to both reduced inflammation and increased cancer cell apoptosis .
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(ethylsulfanyl)benzamide, and how are reaction conditions optimized?
- Answer : The synthesis typically involves multi-step reactions, such as coupling a substituted pyrimidine core with a benzamide derivative. Key steps include nucleophilic substitution (e.g., introducing the cyclopropyl group) and thioether formation (ethylsulfanyl moiety). Reaction conditions (temperature, solvent polarity, and catalyst use) are optimized via iterative testing. For example, anhydrous DMF at 80–100°C under nitrogen is often employed to minimize side reactions . Yield optimization may require adjusting stoichiometric ratios of precursors and monitoring via TLC/HPLC .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Answer : High-resolution NMR (¹H, ¹³C) is critical for verifying substituent positions (e.g., cyclopropyl protons at δ 0.5–1.2 ppm and pyrimidine CH2 at δ 4.3–4.5 ppm). IR spectroscopy confirms functional groups (e.g., C=O stretch ~1680 cm⁻¹). Mass spectrometry (ESI-TOF) provides molecular weight validation, while X-ray crystallography resolves ambiguities in stereochemistry .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
- Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) to identify activity. Cell viability assays (MTT or CCK-8) evaluate cytotoxicity. Solubility and stability (PBS, pH 7.4) should be tested early to guide formulation. Reference compounds with similar sulfanyl/benzamide motifs (e.g., kinase inhibitors) serve as positive controls .
Advanced Research Questions
Q. How can conflicting data on target selectivity between similar pyrimidine derivatives be resolved?
- Answer : Perform competitive binding assays (SPR or ITC) to quantify affinity for off-target receptors. Computational docking (e.g., AutoDock Vina) identifies binding pocket interactions. Cross-validate results using CRISPR-edited cell lines lacking the putative target. Structural analogs with trifluoromethyl or methylbenzofuran groups (e.g., from ) can clarify substituent effects on selectivity .
Q. What strategies improve yield in large-scale synthesis while maintaining purity?
- Answer : Transition from batch to flow chemistry for precise control of exothermic steps (e.g., cyclopropane ring formation). Use immobilized catalysts (e.g., Pd/C) for easier recovery. Purification via preparative HPLC with gradient elution (acetonitrile/water + 0.1% TFA) ensures >98% purity. Monitor intermediates in real-time using inline FTIR .
Q. How do solvent polarity and pH affect the compound’s stability during long-term storage?
- Answer : Stability studies (25°C/60% RH) in DMSO, ethanol, and aqueous buffers (pH 3–9) reveal degradation pathways. LC-MS identifies hydrolysis products (e.g., cleavage of sulfanyl group at pH >8). Lyophilization in amber vials under argon enhances shelf life. Add antioxidants (e.g., BHT) if radical-mediated degradation is observed .
Q. What computational methods are effective for predicting metabolite profiles?
- Answer : Use in silico tools like GLORY or MetaPrint2D to predict Phase I/II metabolism. Validate with microsomal assays (human liver S9 fractions). Focus on sulfanyl oxidation and benzamide hydrolysis as likely metabolic pathways. Compare with in vivo PK/PD data from rodent models .
Methodological Notes for Data Contradictions
- Example : If biological activity varies between assays, confirm compound integrity post-storage (HPLC purity check) and rule out solvent artifacts (e.g., DMSO interference in cell assays). Cross-reference crystallographic data () to ensure conformational stability .
Key Research Gaps Identified
- Limited data on in vivo bioavailability and BBB penetration.
- Mechanistic studies needed to link structural features (e.g., cyclopropyl rigidity) to target engagement.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
